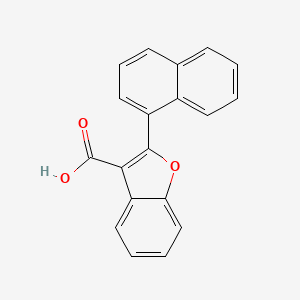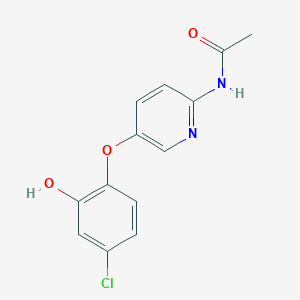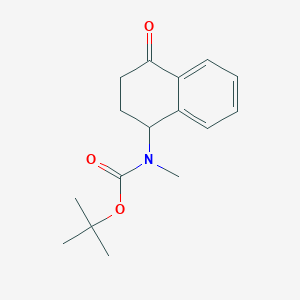
4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate is an organic compound with the molecular formula C15H18O5. It is a methacrylate ester derivative that contains a tert-butoxycarbonyl (BOC) protecting group. This compound is commonly used in organic synthesis and polymer chemistry due to its unique reactivity and protective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-butoxycarbonyl)oxy)phenyl methacrylate typically involves the esterification of 4-hydroxyphenyl methacrylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Polymerization Reactions: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and trimethylsilyl iodide are commonly used for the removal of the BOC group.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization of the methacrylate group.
Major Products Formed
Deprotection: The major product formed is 4-hydroxyphenyl methacrylate.
Polymerization: The major products are polymers and copolymers containing the methacrylate backbone.
Scientific Research Applications
4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is used in the preparation of biocompatible materials and drug delivery systems.
Medicine: It is utilized in the development of medical devices and coatings for controlled drug release.
Industry: The compound is employed in the production of specialty polymers and coatings with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 4-((tert-butoxycarbonyl)oxy)phenyl methacrylate primarily involves the reactivity of its functional groups:
BOC Group: The BOC group acts as a protecting group for the phenolic hydroxyl group, preventing unwanted reactions during synthesis. It can be selectively removed under acidic conditions to reveal the hydroxyl group.
Methacrylate Group: The methacrylate group undergoes polymerization reactions, forming polymers with desired properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl Methacrylate: Lacks the BOC protecting group, making it more reactive and less selective in certain reactions.
4-((Tert-butoxycarbonyl)oxy)phenylboronic Acid: Contains a boronic acid group instead of a methacrylate group, used in different types of coupling reactions.
Uniqueness
4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate is unique due to the presence of both the BOC protecting group and the methacrylate group. This combination allows for selective protection and subsequent polymerization, making it highly versatile in synthetic and industrial applications .
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H18O5/c1-10(2)13(16)18-11-6-8-12(9-7-11)19-14(17)20-15(3,4)5/h6-9H,1H2,2-5H3 |
InChI Key |
WSOMARGQHAODOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)
![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)




![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)

![tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11842867.png)


![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)
